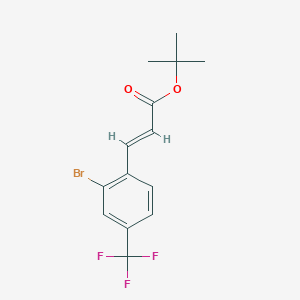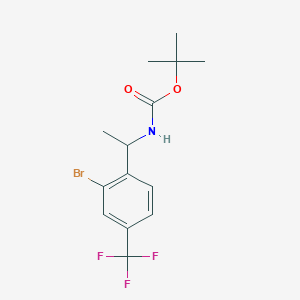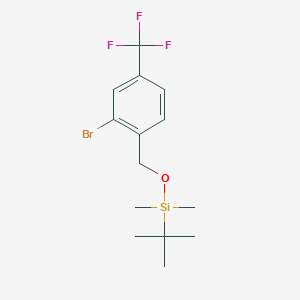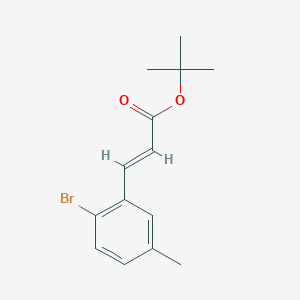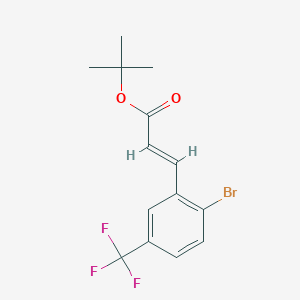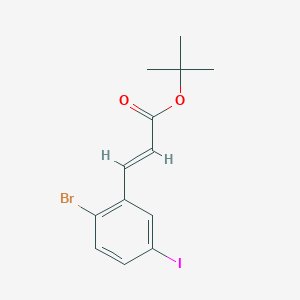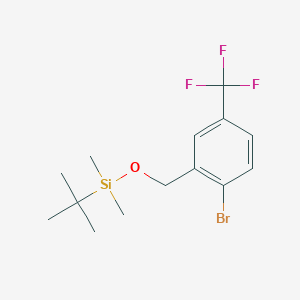
(2-Bromo-5-(trifluoromethyl)benzyloxy)(tert-butyl)dimethylsilane
Overview
Description
(2-Bromo-5-(trifluoromethyl)benzyloxy)(tert-butyl)dimethylsilane: is an organosilicon compound that features a brominated benzyl ether with a trifluoromethyl group and a tert-butyl-dimethylsilyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-(trifluoromethyl)benzyloxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzyl alcohol with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group using specific reducing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or diisobutylaluminum hydride.
Major Products:
- Substituted benzyl ethers
- Oxidized benzyloxy derivatives
- Reduced trifluoromethyl derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through various coupling reactions.
Biology: It can be used in the synthesis of bioactive molecules, including potential pharmaceutical agents, due to its ability to introduce trifluoromethyl and silyl protecting groups into target molecules.
Medicine: Research into its derivatives may lead to the development of new drugs with improved pharmacokinetic properties, such as increased metabolic stability and enhanced bioavailability.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings with specific functional attributes.
Mechanism of Action
The mechanism of action of (2-Bromo-5-(trifluoromethyl)benzyloxy)(tert-butyl)dimethylsilane primarily involves its reactivity as a nucleophile or electrophile in various chemical reactions. The bromine atom can act as a leaving group in substitution reactions, while the trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability. The tert-butyl-dimethylsilyl group serves as a protecting group, preventing unwanted reactions at the benzyloxy site during multi-step synthesis processes.
Comparison with Similar Compounds
- (2-Bromo-5-(trifluoromethyl)phenoxy)(tert-butyl)dimethylsilane
- (2-Bromo-5-(trifluoromethyl)benzyloxy)(trimethyl)silane
- (2-Bromo-5-(trifluoromethyl)benzyloxy)(triisopropyl)silane
Uniqueness: The presence of both the trifluoromethyl group and the tert-butyl-dimethylsilyl protecting group in (2-Bromo-5-(trifluoromethyl)benzyloxy)(tert-butyl)dimethylsilane makes it particularly valuable in synthetic chemistry. The trifluoromethyl group imparts unique electronic properties, while the silyl protecting group allows for selective reactions at other sites in the molecule, facilitating the synthesis of complex structures.
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrF3OSi/c1-13(2,3)20(4,5)19-9-10-8-11(14(16,17)18)6-7-12(10)15/h6-8H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVWJZCKDUNZKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrF3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
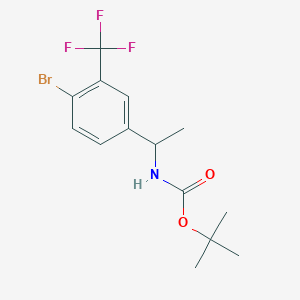
dimethylsilane](/img/structure/B8171324.png)
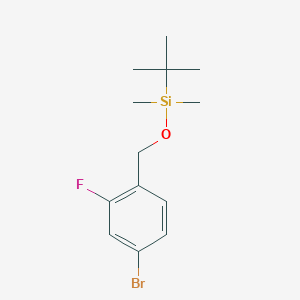

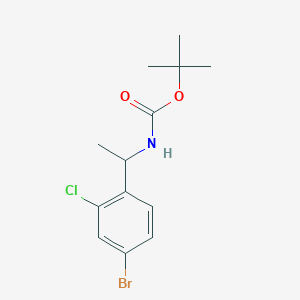
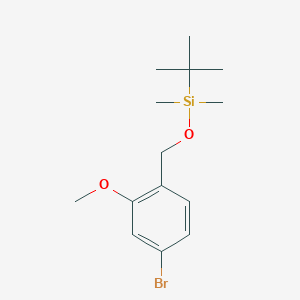
![Benzene, 4-bromo-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-(trifluoromethoxy)-](/img/structure/B8171346.png)
